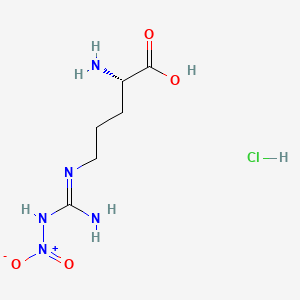![molecular formula C8H7F3N2 B7964255 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)
6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine
Descripción general
Descripción
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[3,4-c]pyridine core.
Métodos De Preparación
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group .
Industrial production methods often involve vapor-phase reactions at high temperatures with transition metal-based catalysts, such as iron fluoride, to achieve high yields of the desired product .
Análisis De Reacciones Químicas
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
6-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine can be compared with other trifluoromethyl-substituted heterocycles, such as trifluoromethylpyridines and trifluoromethylpyrroles . These compounds share similar chemical properties but differ in their structural frameworks and specific applications. The unique combination of the pyrrolo[3,4-c]pyridine core and the trifluoromethyl group makes this compound particularly valuable in certain applications, such as drug discovery and materials science .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)7-1-5-2-12-3-6(5)4-13-7/h1,4,12H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWPAHRRBFWCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Carboxymethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7964181.png)









![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)



